7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
BenchChem offers high-quality 7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-4-34-18-13-11-17(12-14-18)23-22(24(32)27-19-8-5-6-9-20(19)33-3)16(2)26-25-28-21(10-7-15-31)29-30(23)25/h5-6,8-9,11-14,23,31H,4,7,10,15H2,1-3H3,(H,27,32)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQOSZDJAWCERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the triazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer research. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 463.5 g/mol
- CAS Number : 540507-18-4
The compound's structure features a triazole ring fused with a pyrimidine moiety and various functional groups that enhance its biological interactions.
Synthesis
The synthesis of this compound typically involves several chemical reactions that require specific conditions to optimize yield and purity. Key steps may include:
- Formation of the triazole-pyrimidine core.
- Substitution reactions to introduce the ethoxy and methoxy groups.
- Hydroxypropyl modification.
The reaction conditions—such as temperature, solvent choice, and catalysts—are critical for successful synthesis.
Antiviral Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant antiviral properties. For instance, compounds similar to 7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown effectiveness against HIV-1. In vitro studies demonstrate that these compounds can inhibit viral replication in cell cultures:
| Compound | EC (nM) | CC (nM) | Therapeutic Index |
|---|---|---|---|
| HI-236 | 250 | 18000 | >72 |
| 6c | 26 | 4000 | >153 |
The therapeutic index (TI), calculated as CC/EC, indicates a favorable safety margin for these compounds compared to traditional antiviral agents .
Anticancer Activity
Triazolopyrimidine derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that they may inhibit tumor cell proliferation through various mechanisms:
- Induction of apoptosis.
- Inhibition of specific kinases involved in cancer cell signaling pathways.
The mechanism of action for 7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific biological targets:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, blocking critical pathways necessary for viral replication or cancer cell survival.
- Receptor Modulation : They may bind to cellular receptors or transporters, modulating their activity and leading to altered cellular responses.
Case Studies
Several studies have highlighted the efficacy of similar compounds against various viral strains and cancer cell lines:
Scientific Research Applications
The compound 7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its potential applications, supported by relevant data and case studies.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 463.5 g/mol
- CAS Number : 540507-18-4
Structure
The compound features a triazolo-pyrimidine framework, which is significant for its biological activity. The presence of various functional groups, such as ethoxy and methoxy substituents, enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with triazolo-pyrimidine structures exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. The specific compound may demonstrate similar effects due to its structural analogies with known anticancer agents.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in various studies. Triazolo-pyrimidines have shown efficacy against a range of bacterial and fungal pathogens. The unique combination of substituents in this compound may enhance its ability to penetrate microbial membranes and exert a therapeutic effect.
PDE5 Inhibition
Given the structural similarities to known phosphodiesterase type 5 (PDE5) inhibitors, this compound may also exhibit potential in treating erectile dysfunction or pulmonary hypertension. PDE5 inhibitors work by increasing cyclic GMP levels, leading to vasodilation and improved blood flow.
Case Study 1: Anticancer Efficacy
A study published in MDPI reported on a series of triazolo-pyrimidine derivatives that showed promising anticancer activities against various cancer cell lines. The tested compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation, providing a benchmark for assessing the efficacy of the compound under discussion .
Case Study 2: Antimicrobial Testing
In another research effort, derivatives similar to the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that the compound could be effective against these microbes .
Table 1: Comparison of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Anticancer | Triazolo-pyrimidine | MDPI Study |
| Antimicrobial | Triazolo derivatives | PubChem Data |
| PDE5 Inhibition | PDE5 inhibitors | Drug Synthesis Int |
Chemical Reactions Analysis
Oxidation Reactions
The 3-hydroxypropyl side chain is susceptible to oxidation. Under acidic conditions with strong oxidizing agents like KMnO₄, this primary alcohol converts to a carboxylic acid.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Alcohol → Carboxylic Acid | KMnO₄, H₂SO₄, Δ | 7-(4-ethoxyphenyl)-2-(3-carboxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide |
Milder oxidants like pyridinium chlorochromate (PCC) may yield intermediate aldehydes or ketones, depending on reaction control.
Reduction Reactions
The carboxamide group can undergo reduction to form primary amines.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Carboxamide → Amine | LiAlH₄, THF, reflux | 7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-amine |
Selective reduction of other functional groups (e.g., aromatic nitro) is possible but not applicable here.
Hydrolysis Reactions
Ether groups (4-ethoxy, 2-methoxy) may undergo acid- or base-catalyzed hydrolysis:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Ethoxy → Hydroxyl | HBr (48%), Δ | 7-(4-hydroxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide |
| Methoxy → Hydroxyl | BBr₃, CH₂Cl₂, 0°C | 7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-hydroxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide |
Methoxyphenyl groups typically require stronger conditions (e.g., BBr₃) due to steric hindrance.
Substitution Reactions
The triazolopyrimidine core and aromatic rings may participate in electrophilic or nucleophilic substitutions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Aromatic Bromination | Br₂, FeBr₃ | 7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxy-5-bromophenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide |
| Nucleophilic Aromatic Substitution | NaN₃, DMF, 100°C | Azide derivatives at activated positions |
Electron-rich aromatic rings (due to methoxy/ethoxy groups) favor electrophilic substitution at para/ortho positions .
Functional Group Interconversion
The hydroxypropyl group can be esterified or etherified:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Ac₂O, pyridine | 7-(4-ethoxyphenyl)-2-(3-acetoxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide |
| Ether Formation | MeI, K₂CO₃, DMF | 7-(4-ethoxyphenyl)-2-(3-methoxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide |
Stability and Degradation
-
Thermal Stability : Decomposition observed >250°C, forming fragmented aromatic byproducts.
-
Photolysis : UV exposure (254 nm) induces ring-opening reactions in the triazolopyrimidine core.
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) media.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via a one-pot three-component reaction using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate, catalyzed by APTS (3-Aminopropyltriethoxysilane) in ethanol. Yields depend on solvent polarity, temperature (70–100°C), and catalyst loading . Alternative multi-step routes involve hydrazonoyl chlorides and precursors like 5-amino-triazoles, with purification via column chromatography (e.g., ethyl acetate/light petroleum mixtures) .
Q. Which spectroscopic methods are critical for structural validation?
1H/13C NMR is essential for confirming substituent positions and hydrogen bonding. For example, methyl groups at C5 show δ ~2.7–2.8 ppm, while aromatic protons resonate between δ 6.7–8.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 468.517 for C26H24N6O3) . X-ray crystallography resolves crystal packing and intermolecular interactions, as seen in related triazolopyrimidines .
Q. What are the primary biological targets of this compound?
The triazolopyrimidine core interacts with kinase domains (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) and inflammatory mediators (e.g., TNF-α). Computational docking studies suggest binding affinity to hydrophobic pockets via ethoxyphenyl and hydroxypropyl substituents .
Q. How should the compound be stored to maintain stability?
Store under inert conditions (argon) at –20°C in anhydrous DMSO or ethanol. Degradation occurs via hydrolysis of the carboxamide group under humid or acidic conditions .
Advanced Research Questions
Q. How can green chemistry principles optimize synthesis scalability?
Replace traditional solvents (ethanol, acetic acid) with ionic liquids or water-ethanol mixtures to reduce waste. Continuous flow reactors improve reaction efficiency (e.g., 72-hour reflux reduced to 12 hours) and yield (up to 70%) . Catalyst recycling (e.g., APTS) further enhances sustainability .
Q. What strategies resolve contradictions in pharmacological data across studies?
Discrepancies in IC50 values (e.g., kinase vs. TNF-α inhibition) may arise from assay conditions (pH, co-solvents). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and structure-activity relationship (SAR) models to isolate substituent effects .
Q. Which computational tools predict metabolic pathways and toxicity?
ADMET Predictor™ or SwissADME models assess bioavailability (%ABS >60) and hepatotoxicity risks (CYP3A4/2D6 interactions). Molecular dynamics simulations (e.g., GROMACS) evaluate stability in lipid bilayers .
Q. How do crystallographic studies inform polymorph control?
X-ray data reveal hydrogen-bond networks (e.g., N–H⋯O between carboxamide and methoxyphenyl groups) and π-π stacking. Control polymorphism via solvent evaporation rates (e.g., dioxane vs. DMF) to isolate therapeutically relevant forms .
Q. What in vitro models are suitable for mechanistic studies?
Use HEK293T cells transfected with target receptors (e.g., TNF-α) and kinase inhibition assays (e.g., malarial DHODH). Isotopic labeling (e.g., 14C at C5) tracks metabolic turnover .
Q. How can reaction pathways be accelerated via machine learning?
ICReDD’s quantum-chemical reaction path searches combined with Bayesian optimization narrow experimental parameters (e.g., solvent, catalyst) by 50%. Feedback loops integrate experimental data to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
